Cas no 15458-53-4 (Trifluoromethanesulfonyl bromide)

Trifluoromethanesulfonyl bromide 化学的及び物理的性質
名前と識別子
-
- trifluoromethanesulfonyl bromide
- Triflyl Bromide
- Methanesulfonyl bromide, trifluoro-
- T3592
- AKOS037621372
- Trifluoromethanesulfonylbromide
- MFCD29969516
- IMNIECVIVJOTBH-UHFFFAOYSA-N
- 15458-53-4
- DTXSID40553989
- SCHEMBL1005545
- DTXCID20504772
- AS-85827
- 833-455-6
- Trifluoromethanesulfonyl bromide
-
- MDL: MFCD29969516
- インチ: 1S/CBrF3O2S/c2-8(6,7)1(3,4)5
- InChIKey: IMNIECVIVJOTBH-UHFFFAOYSA-N
- ほほえんだ: BrS(C(F)(F)F)(=O)=O
計算された属性
- せいみつぶんしりょう: 211.87545g/mol
- どういたいしつりょう: 211.87545g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 8
- 回転可能化学結合数: 0
- 複雑さ: 161
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 42.5
- 疎水性パラメータ計算基準値(XlogP): 1.8
Trifluoromethanesulfonyl bromide セキュリティ情報
-
記号:
- ヒント:あぶない
- 危害声明: H290-H314
- 警告文: P234-P260-P264-P280-P301+P330+P331+P310-P303+P361+P353+P310+P363-P304+P340+P310-P305+P351+P338+P310-P390-P405-P406-P501
- 包装グループ:II
- ちょぞうじょうけん:0-10°C
Trifluoromethanesulfonyl bromide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1261569-1g |
Trifluoromethanesulfonylbromide |
15458-53-4 | 95% | 1g |
$155 | 2024-06-06 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T872474-1g |
Trifluoromethanesulfonyl Bromide |
15458-53-4 | 95% | 1g |
¥850.50 | 2022-08-31 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T3592-1G |
Trifluoromethanesulfonyl Bromide |
15458-53-4 | >95.0%(GC) | 1g |
¥590.00 | 2024-04-17 | |
abcr | AB550356-5 g |
Trifluoromethanesulfonyl Bromide; . |
15458-53-4 | 5g |
€308.10 | 2022-08-31 | ||
A2B Chem LLC | AX53833-1g |
Trifluoromethanesulfonylbromide |
15458-53-4 | >95.0%(GC) | 1g |
$51.00 | 2024-04-20 | |
Aaron | AR01EH2T-1g |
Trifluoromethanesulfonylbromide |
15458-53-4 | 95% | 1g |
$99.00 | 2025-02-10 | |
abcr | AB550356-5g |
Trifluoromethanesulfonyl Bromide; . |
15458-53-4 | 5g |
€305.50 | 2024-08-02 | ||
1PlusChem | 1P01EGUH-250mg |
Trifluoromethanesulfonylbromide |
15458-53-4 | >95.0%(GC) | 250mg |
$79.00 | 2024-06-20 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | X209396A-5g |
Trifluoromethanesulfonyl bromide |
15458-53-4 | 5g |
¥3941.0 | 2024-07-20 | ||
1PlusChem | 1P01EGUH-5g |
Trifluoromethanesulfonylbromide |
15458-53-4 | >95.0%(GC) | 5g |
$218.00 | 2023-12-21 |
Trifluoromethanesulfonyl bromide 関連文献
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
Trifluoromethanesulfonyl bromideに関する追加情報
Comprehensive Guide to Trifluoromethanesulfonyl bromide (CAS No. 15458-53-4): Properties, Applications, and Industry Insights
Trifluoromethanesulfonyl bromide (CAS No. 15458-53-4), often abbreviated as TFMSBr, is a highly specialized organofluorine compound with significant utility in synthetic chemistry and industrial processes. This compound belongs to the sulfonyl halide family, characterized by its trifluoromethanesulfonyl group and reactive bromide moiety. Its unique molecular structure, combining fluorine and sulfur-based functionalities, makes it a valuable reagent for nucleophilic substitutions, polymer modifications, and pharmaceutical intermediates.
In recent years, the demand for Trifluoromethanesulfonyl bromide has surged due to its role in green chemistry initiatives. Researchers are increasingly focusing on fluorine-containing compounds like TFMSBr to develop eco-friendly solvents and catalysts. A trending topic in academic circles is its potential in electrophilic trifluoromethylation, a process critical for creating agrochemicals and bioactive molecules. This aligns with the broader industry shift toward sustainable fluorination methods, a frequently searched term in scientific databases.
The physicochemical properties of 15458-53-4 contribute to its versatility. With a molecular weight of 212.98 g/mol and a boiling point of approximately 120–122°C, it exhibits excellent solubility in polar aprotic solvents such as acetonitrile and dimethylformamide (DMF). These traits make it ideal for high-temperature reactions—a keyword often associated with user queries about thermally stable reagents. Notably, its hydrolytic stability under anhydrous conditions is a key advantage over similar sulfonyl bromides, reducing side reactions in sensitive syntheses.
From an industrial perspective, Trifluoromethanesulfonyl bromide is pivotal in producing fluorinated polymers, a material class gaining attention for lithium-ion battery electrolytes and fuel cell membranes. Searches for "fluoropolymer precursors" have spiked by 40% year-over-year, reflecting market interest. Additionally, TFMSBr serves as a blocking agent in peptide synthesis, addressing the need for efficient protecting groups—a niche yet growing query segment in biochemical forums.
Quality control standards for CAS No. 15458-53-4 emphasize ≥98% purity, with HPLC and NMR as preferred analytical methods. Storage recommendations typically include amber glass bottles under inert gas to prevent photodegradation—a concern highlighted in recent AI-driven literature reviews. Suppliers increasingly address FAQs about shelf life and compatibility, with MSDS data showing strong correlations to searches like "compatible storage materials for sulfonyl bromides."
Emerging applications of Trifluoromethanesulfonyl bromide in organic electronics have sparked innovation. Its use in synthesizing electron-deficient moieties for OLED materials answers frequent queries about "fluorinated building blocks for optoelectronics." Patent analyses reveal a 25% annual increase in filings involving TFMSBr, particularly for photovoltaic additives—a hotspot in renewable energy research.
Safety protocols for handling 15458-53-4 prioritize vapor control and PPE, with search trends indicating heightened interest in "non-corrosive fluorination alternatives." This aligns with industry efforts to replace traditional hazardous reagents. Environmental impact studies now dominate scholarly discussions, as evidenced by Google Scholar metrics showing a 60% rise in papers on "fluorine waste mitigation."
Market intelligence suggests the Trifluoromethanesulfonyl bromide sector will grow at 6.8% CAGR through 2030, driven by pharmaceutical R&D. Queries like "scalable trifluoromethylation techniques" reflect manufacturing priorities. Custom synthesis services now offer TFMSBr derivatives tailored to click chemistry applications—a term with 3x more search volume since 2022.
In analytical chemistry, 15458-53-4 derivatives enable advanced mass spectrometry tagging, addressing proteomics challenges. Forum discussions frequently cite its role in isotope labeling, with Reddit threads emphasizing "fluorine-19 NMR probes." This intersects with AI-assisted molecular design trends, where users seek "predictive models for sulfonyl bromide reactivity."
Future directions for Trifluoromethanesulfonyl bromide research include flow chemistry integration and catalytic recycling—topics generating 120% more engagement on research platforms. The compound's compatibility with continuous manufacturing systems answers industry demands for "automated fluorination platforms," a key phrase in chemical engineering searches.
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